1-(4,6-Dichloropyridin-3-yl)cyclobutanamine
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Overview
Description
1-(4,6-Dichloropyridin-3-yl)cyclobutanamine is an organic compound characterized by a cyclobutanamine group attached to a dichloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dichloropyridin-3-yl)cyclobutanamine typically involves the reaction of 4,6-dichloropyridine with cyclobutanamine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dichloropyridin-3-yl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., halogens).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4,6-Dichloropyridin-3-yl)cyclobutanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloropyridin-3-yl)cyclobutanamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-Dichloropyridin-3-yl)cyclobutanol
- 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine
- 1-(4,6-Dichloropyridin-3-yl)ethanone
Uniqueness
1-(4,6-Dichloropyridin-3-yl)cyclobutanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclobutanamine group, in particular, may contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10Cl2N2 |
---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
1-(4,6-dichloropyridin-3-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-4-8(11)13-5-6(7)9(12)2-1-3-9/h4-5H,1-3,12H2 |
InChI Key |
XAIPBSUHABJIBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CN=C(C=C2Cl)Cl)N |
Origin of Product |
United States |
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